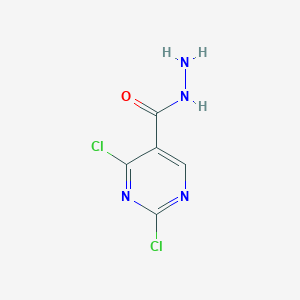

2,4-Dichloropyrimidine-5-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N4O |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,4-dichloropyrimidine-5-carbohydrazide |

InChI |

InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |

InChI Key |

AVXJPPWLNODUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Dichloropyrimidine-5-carbohydrazide CAS number and chemical identifiers

An In-Depth Technical Guide to 2,4-Dichloropyrimidine-5-carbohydrazide for Advanced Research

Executive Summary: 2,4-Dichloropyrimidine-5-carbohydrazide is a specialized heterocyclic compound poised for significant application in medicinal chemistry and drug discovery. While a dedicated CAS number is not prominently listed in major chemical databases, indicating its status as a novel or specialized research chemical, its structure combines two moieties of high value: the versatile 2,4-dichloropyrimidine core and a reactive carbohydrazide functional group. The 2,4-dichloropyrimidine scaffold is a well-established "privileged structure" in pharmacology, forming the foundation of numerous kinase inhibitors and anti-cancer agents.[1][2][3] The addition of a carbohydrazide group at the 5-position introduces a potent nucleophilic and hydrogen-bonding domain, opening new avenues for creating complex molecular architectures and novel pharmacophores. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol from key precursors, insights into its chemical reactivity, potential applications in drug development, and essential safety protocols based on its constituent parts.

Chemical Identity and Core Descriptors

The identity of 2,4-Dichloropyrimidine-5-carbohydrazide is defined by its unique structure. Below is a summary of its predicted identifiers alongside the known properties of its core precursor, 2,4-Dichloropyrimidine.

| Identifier | 2,4-Dichloropyrimidine-5-carbohydrazide (Predicted) | 2,4-Dichloropyrimidine (Core Precursor) |

| CAS Number | Not Assigned | 3934-20-1[1][4][5][6] |

| Molecular Formula | C₅H₄Cl₂N₄O | C₄H₂Cl₂N₂[5][6][7] |

| Molecular Weight | 207.02 g/mol | 148.98 g/mol [5][6] |

| IUPAC Name | 2,4-dichloropyrimidine-5-carbohydrazide | 2,4-dichloropyrimidine[4] |

| Canonical SMILES | C1(=C(C(=O)NN)N=C(N=C1Cl)Cl) | C1=CN=C(N=C1Cl)Cl[4] |

| InChI Key | (Predicted) | BTTNYQZNBZNDOR-UHFFFAOYSA-N[4][5] |

Molecular Structure:

Caption: Chemical structure of 2,4-Dichloropyrimidine-5-carbohydrazide.

Synthesis Protocol and Mechanistic Insights

The most direct and logical synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide involves the reaction of a suitable carbonyl precursor with hydrazine. A prime candidate for this precursor is 2,4-dichloropyrimidine-5-carboxylic acid chloride, which can be synthesized from uracil-5-carboxylic acid.[8]

Proposed Synthesis Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-二氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthonix, Inc > 3934-20-1 | 2,4-Dichloropyrimidine [synthonix.com]

- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloropyrimidine-5-carbohydrazide

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in the design of therapeutic agents, renowned for its presence in a myriad of biologically active molecules.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. 2,4-Dichloropyrimidine-5-carbohydrazide emerges as a compound of significant interest for researchers in drug discovery and development. Its structure combines the reactive 2,4-dichloropyrimidine moiety, a versatile building block for nucleophilic substitution reactions, with a carbohydrazide functional group, a key pharmacophore known for its hydrogen bonding capabilities and utility as a synthetic intermediate.

This guide provides a comprehensive overview of the anticipated physicochemical properties of 2,4-Dichloropyrimidine-5-carbohydrazide. While direct experimental data for this specific molecule is not extensively published, we can infer its characteristics based on the well-documented properties of the 2,4-dichloropyrimidine core and the carbohydrazide functional group. We will delve into the predicted properties, outline robust experimental protocols for their determination, and discuss the implications for its handling, stability, and application in research settings.

Chemical Identity and Structural Features

2,4-Dichloropyrimidine-5-carbohydrazide is a derivative of pyrimidine characterized by chlorine atoms at the 2 and 4 positions and a carbohydrazide group at the 5 position.

-

IUPAC Name: 2,4-dichloropyrimidine-5-carbohydrazide

-

Molecular Formula: C₅H₄Cl₂N₄O

-

Molecular Weight: 223.02 g/mol

-

CAS Number: Not available. For the core structure, 2,4-Dichloropyrimidine, the CAS Number is 3934-20-1.[2][3][4][5]

The molecule's reactivity is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic displacement. This makes it a valuable intermediate for the synthesis of a diverse library of substituted pyrimidines. The carbohydrazide group introduces a nucleophilic and hydrogen-bonding region to the molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,4-Dichloropyrimidine-5-carbohydrazide, based on the known data for 2,4-Dichloropyrimidine and general principles of organic chemistry.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid. | The parent 2,4-Dichloropyrimidine is a white to off-white crystalline solid.[4] The addition of the carbohydrazide group is not expected to significantly alter the color. |

| Melting Point | Expected to be significantly higher than 2,4-Dichloropyrimidine (57-61 °C). Likely in the range of 150-200 °C. | The carbohydrazide group introduces strong hydrogen bonding capabilities, leading to a more stable crystal lattice and requiring more energy to melt. Carbohydrazide itself has a melting point of 153–154 °C.[6] |

| Boiling Point | High, with decomposition likely before boiling at atmospheric pressure. | The presence of polar functional groups and increased molecular weight compared to the parent compound suggests a high boiling point. The thermal stability of the carbohydrazide moiety may be a limiting factor. The boiling point of 2,4-Dichloropyrimidine is approximately 101 °C at 23 mmHg.[7] |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in non-polar organic solvents. | The carbohydrazide group will increase polarity and the potential for hydrogen bonding with water. However, the dichloropyrimidine core remains largely hydrophobic. The parent 2,4-Dichloropyrimidine is slightly soluble in water and soluble in common organic solvents.[4][7] |

| pKa | Expected to have at least two pKa values. One acidic proton on the terminal hydrazide nitrogen and basic character from the pyrimidine nitrogens and the other hydrazide nitrogens. | The exact pKa values would need to be determined experimentally, likely through potentiometric titration or UV-Vis spectroscopy. |

Synthesis and Purification

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide would likely proceed via a two-step process starting from uracil.

Synthesis Pathway

A plausible synthetic route involves the formylation of uracil, followed by chlorination and subsequent reaction with hydrazine hydrate. A patent for a similar compound, 2,4-dichloro-5-pyrimidine carbaldehyde, outlines the initial steps.[8]

Caption: Proposed synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This step is adapted from a patented procedure.[8]

-

To a stirred solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0-5 °C.

-

Add uracil to the Vilsmeier reagent in portions, maintaining the temperature below 40 °C.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

-

Dissolve the crude 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent such as ethanol or isopropanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring by TLC or HPLC until the starting material is consumed.

-

The product may precipitate out of the solution upon completion. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dichloropyrimidine-5-carbohydrazide.

Physicochemical Characterization Workflow

A comprehensive characterization of a novel compound like 2,4-Dichloropyrimidine-5-carbohydrazide is crucial to confirm its identity, purity, and key physical properties. The following workflow outlines the standard analytical techniques that should be employed.

Caption: Analytical workflow for physicochemical characterization.

Purity Determination: HPLC and LC-MS

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound. Coupled with Mass Spectrometry (LC-MS), it can also provide initial confirmation of the molecular weight of the product and any impurities.

-

Methodology:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Monitor the elution profile using a UV detector at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254 nm).

-

Purity is calculated based on the area percentage of the main peak.

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of protons. Expect signals for the pyrimidine ring proton and the protons of the carbohydrazide group.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

-

Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules.[9]

-

-

Mass Spectrometry (MS):

-

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Key expected vibrational bands include N-H stretching for the hydrazide, C=O stretching for the carbonyl group, and C=N and C-Cl stretching from the dichloropyrimidine ring.

-

Thermal Analysis: DSC and TGA

-

Differential Scanning Calorimetry (DSC):

-

Rationale: DSC is used to determine the melting point and assess the crystalline nature of the compound.

-

-

Thermogravimetric Analysis (TGA):

-

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

-

Solubility and pKa Determination

-

Rationale: Understanding the solubility and ionization behavior (pKa) is critical for developing formulations and designing biological assays.

-

Methodology:

-

Solubility: Can be determined by adding an excess of the compound to a known volume of solvent, stirring until equilibrium is reached, and then measuring the concentration of the dissolved compound by HPLC or UV-Vis spectroscopy.

-

pKa: Potentiometric titration is a classic method. Alternatively, UV-Vis spectroscopy can be used by measuring the change in absorbance at different pH values.

-

Stability and Storage

-

Hydrolytic Stability: The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, particularly under basic or acidic conditions.[11] This can lead to the formation of hydroxypyrimidine derivatives.

-

Storage: It is recommended to store 2,4-Dichloropyrimidine-5-carbohydrazide in a cool, dry, and dark place in a tightly sealed container to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Safety and Handling

-

Toxicity: While specific toxicity data for 2,4-Dichloropyrimidine-5-carbohydrazide is not available, related compounds such as 2,4-dichloropyrimidine are known to be skin and eye irritants.[2]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,4-Dichloropyrimidine-5-carbohydrazide represents a promising scaffold for the development of novel chemical entities in medicinal chemistry. This guide has provided a detailed projection of its physicochemical properties and a robust framework for its synthesis and characterization. By following the outlined experimental protocols, researchers can confidently synthesize and validate this compound, paving the way for its exploration in various drug discovery programs. The inherent reactivity of the dichloropyrimidine core, combined with the hydrogen bonding capacity of the carbohydrazide moiety, makes this a molecule of considerable interest for further investigation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 2,4-Dichloropyrimidine - [D2489]. Retrieved from [Link]

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

Sharma, A., Kumar, V., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Madridge Journal of Chemistry and Chemical Engineering, 2(1), 58-62. [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

-

A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Retrieved from [Link]

-

ACG Publications. (n.d.). Organic Communications-SI. Retrieved from [Link]

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical and Biological Archives.

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. srinichem.com [srinichem.com]

- 5. Synthonix, Inc > 3934-20-1 | 2,4-Dichloropyrimidine [synthonix.com]

- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2,4-Dichloropyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its molecular structure, potential synthetic pathways, chemical reactivity, and prospective applications, drawing upon established principles of organic chemistry and the known characteristics of its constituent moieties.

Molecular Structure and Physicochemical Properties

2,4-Dichloropyrimidine-5-carbohydrazide is a derivative of pyrimidine, a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleobases.[1] The core structure consists of a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a carbohydrazide group at the 5-position.

Molecular Formula: C₅H₄Cl₂N₄O

Structure:

Caption: Molecular structure of 2,4-Dichloropyrimidine-5-carbohydrazide.

The physicochemical properties of this compound can be inferred from its structure. The presence of the polar carbohydrazide group suggests some solubility in polar organic solvents, while the dichloropyrimidine core imparts a degree of lipophilicity. The two chlorine atoms are significant electron-withdrawing groups, which profoundly influence the reactivity of the pyrimidine ring.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 223.05 g/mol | Calculated from the molecular formula C₅H₄Cl₂N₄O. |

| Physical State | Likely a solid at room temperature. | Based on related carbohydrazide and pyrimidine derivatives.[2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in alcohols (e.g., ethanol, methanol), and poorly soluble in water and nonpolar solvents. | The carbohydrazide group enhances polarity, while the chlorinated pyrimidine ring is less polar. |

| Reactivity | The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution. The carbohydrazide moiety can undergo condensation reactions. | The electron-deficient nature of the pyrimidine ring activates the chlorine atoms for substitution.[3] The terminal amino group of the hydrazide is nucleophilic.[4] |

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A highly feasible synthetic approach involves the reaction of a suitable precursor with hydrazine hydrate.

Caption: Proposed synthetic routes to 2,4-Dichloropyrimidine-5-carbohydrazide.

Experimental Protocol (Proposed): Synthesis from 2,4-Dichloropyrimidine-5-carbaldehyde

-

Reaction Setup: To a solution of 2,4-Dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.[4][5]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product can be washed with cold solvent and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Potential for Derivatization

The chemical reactivity of 2,4-Dichloropyrimidine-5-carbohydrazide is dictated by two primary features: the dichloropyrimidine ring and the carbohydrazide functional group.

-

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring: The chlorine atoms at the C2 and C4 positions are activated towards SNAr reactions. Generally, the C4 position is more reactive than the C2 position.[3][6] This differential reactivity allows for sequential and regioselective substitution, making this scaffold a valuable building block for creating diverse chemical libraries.[7][8]

-

Reactions of the Carbohydrazide Moiety: The terminal amino group of the carbohydrazide is nucleophilic and can readily react with aldehydes and ketones to form stable hydrazone derivatives.[9] This provides a straightforward method for further functionalization and molecular elaboration.

Analytical Characterization (Predicted)

The structural elucidation of 2,4-Dichloropyrimidine-5-carbohydrazide would rely on standard spectroscopic techniques. Based on the analysis of similar pyrimidine derivatives, the following spectral characteristics are anticipated.[10][11][12]

| Technique | Predicted Spectral Features |

| ¹H NMR | - A singlet for the C6-H proton. - A broad singlet for the -NH- proton of the hydrazide. - A broad singlet for the terminal -NH₂ protons of the hydrazide. - A singlet for the -C(=O)NH- proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrimidine ring, with those bearing chlorine atoms shifted downfield. - A signal for the carbonyl carbon of the carbohydrazide group. |

| FTIR (cm⁻¹) | - N-H stretching vibrations for the -NH- and -NH₂ groups (typically in the 3200-3400 cm⁻¹ region). - C=O stretching of the amide (carbohydrazide) around 1650-1680 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1450-1600 cm⁻¹ range. - C-Cl stretching vibrations in the 600-800 cm⁻¹ region.[13] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two chlorine atoms. |

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-Dichloropyrimidine-5-carbohydrazide scaffold is a promising starting point for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[14] The carbohydrazide moiety and its derived hydrazones are also known to exhibit a broad spectrum of pharmacological effects.[9][15]

Potential Therapeutic Applications:

-

Anticancer Agents: The pyrimidine ring is a core component of many kinase inhibitors and other anticancer drugs.[16] The ability to selectively substitute the chlorine atoms allows for the synthesis of analogues that can be screened for activity against various cancer cell lines.

-

Antimicrobial Agents: Hydrazone derivatives of heterocyclic compounds have demonstrated significant antibacterial and antifungal activities.[9] Condensation of 2,4-Dichloropyrimidine-5-carbohydrazide with various aldehydes could yield a library of compounds for antimicrobial screening.

-

Antiviral and Antitubercular Agents: Pyridine-4-carbohydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment.[17] The structural similarity of the title compound suggests potential activity against Mycobacterium tuberculosis and other pathogens.

Conclusion

2,4-Dichloropyrimidine-5-carbohydrazide represents a versatile and synthetically accessible scaffold with significant potential in medicinal chemistry and drug discovery. Its key attributes include a readily functionalizable dichloropyrimidine core that allows for selective derivatization and a reactive carbohydrazide moiety for the introduction of further chemical diversity. The insights provided in this guide aim to facilitate further research and development of novel therapeutic agents based on this promising molecular framework.

References

-

A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source not specified.

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Source not specified.

- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. Source not specified.

-

Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate.

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.

-

A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Source not specified.

-

Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.

- Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source not specified.

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.

-

Synthesis of carbohydrazide. ChemicalBook.

-

Buy 2,4-Dichloropyrimidine-5-carbaldehyde from JHECHEM CO LTD. Echemi.

-

Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores | Journals.

-

Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate.

-

2,4-Dichloropyrimidine-5-carboxylic acid | 37131-89-8. Manchester Organics.

-

2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem.

-

2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem.

-

2,4-dichloropyrimidine-5-carbaldehyde | 871254-61-4. Sigma-Aldrich.

Sources

- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. mdpi.com [mdpi.com]

- 7. studylib.net [studylib.net]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. srinichem.com [srinichem.com]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

The Strategic Role of 2,4-Dichloropyrimidine-5-carbohydrazide in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2,4-Dichloropyrimidine-5-carbohydrazide, a highly versatile and strategic building block in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity, and illuminate its pivotal role as a scaffold in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyrimidine Scaffold and the Significance of the Carbohydrazide Moiety

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows pyrimidine-based molecules to effectively interact with a wide array of biological targets.[3] The introduction of a carbohydrazide functional group at the 5-position of a 2,4-dichloropyrimidine core, creating 2,4-Dichloropyrimidine-5-carbohydrazide, unlocks a wealth of synthetic possibilities and provides a strategic entry point for the construction of complex heterocyclic systems with significant therapeutic potential.

The carbohydrazide moiety is a potent nucleophile and a versatile precursor for the formation of various heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. Furthermore, its ability to undergo condensation reactions with carbonyl compounds to form stable hydrazones provides a robust method for introducing molecular diversity.[4] The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring offers orthogonal handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the fine-tuning of physicochemical and pharmacological properties.[5]

This guide will systematically explore the synthesis and synthetic utility of 2,4-Dichloropyrimidine-5-carbohydrazide, with a particular focus on its application in the generation of privileged scaffolds in drug discovery, such as the pyrazolo[3,4-d]pyrimidines, which are known to exhibit a range of biological activities including anticancer and anti-inflammatory effects.[6][7]

Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide: A Step-by-Step Protocol

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is a straightforward process that begins with the commercially available precursor, 2,4-Dichloropyrimidine-5-carbonyl chloride.[8][9][10] The key transformation is the reaction of the acyl chloride with hydrazine hydrate, a common and efficient method for the preparation of carbohydrazides.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

Materials:

-

2,4-Dichloropyrimidine-5-carbonyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring vigorously, add hydrazine hydrate (1.2 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the resulting precipitate (2,4-Dichloropyrimidine-5-carbohydrazide) can be collected by vacuum filtration.

-

Wash the collected solid with cold DCM to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain 2,4-Dichloropyrimidine-5-carbohydrazide as a solid.

Causality of Experimental Choices:

-

Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting acyl chloride.

-

Ice Bath (0 °C): The reaction between an acyl chloride and a nucleophile like hydrazine is highly exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and ensure the selective formation of the desired carbohydrazide.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete conversion of the acyl chloride.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to 2,4-Dichloropyrimidine-5-carbohydrazide.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2,4-Dichloropyrimidine-5-carbohydrazide stems from the reactivity of both the carbohydrazide moiety and the chloro-substituents on the pyrimidine ring.

Reactions of the Carbohydrazide Functional Group

The carbohydrazide group is a versatile handle for the construction of various five-membered heterocycles and for the introduction of diverse substituents.

A primary and highly useful reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[4][11] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[12][13]

General Protocol for Hydrazone Formation:

-

Dissolve 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, the hydrazone product often precipitates from the solution upon cooling and can be isolated by filtration.

The hydrazone derivatives of 2,4-Dichloropyrimidine-5-carbohydrazide are valuable intermediates for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization of these hydrazones can lead to the formation of various five- and six-membered rings.[14]

A particularly important application is the synthesis of pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors and possess anticancer and anti-inflammatory properties.[6][15] The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through the cyclization of an appropriate precursor derived from 2,4-Dichloropyrimidine-5-carbohydrazide.

Conceptual Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. - askIITians [askiitians.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-二氧嘧啶-5-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 2,4-Dichloro-5-pyrimidinecarbonyl chloride | CAS 2972-52-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 2,4-Dichloropyrimidine-5-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 11. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Pyrimidine Carbohydrazide Intermediates: A Technical Guide to Synthesis, Functionalization, and Therapeutic Utility

Topic: Literature Review of Pyrimidine Carbohydrazide Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pyrimidine carbohydrazide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Acting as a critical junction in drug design, this intermediate bridges the gap between the pharmacologically active pyrimidine core (found in nucleotides and marketed drugs like Fluorouracil) and diverse terminal pharmacophores via the hydrazide linker.

This guide synthesizes the current literature (2015–2025) to provide a robust, self-validating roadmap for the synthesis, characterization, and application of these intermediates. We move beyond simple recipe listing to explore the causality of reaction parameters, ensuring reproducibility and high-fidelity results in the lab.

Structural & Synthetic Rationale

The pyrimidine ring is ubiquitous in nature, serving as the backbone for DNA and RNA bases (cytosine, thymine, uracil).[1][2] Introducing a carbohydrazide (-CONHNH₂) moiety at the C-2, C-4, or C-5 position confers two distinct strategic advantages:

-

Hydrogen Bonding Donor/Acceptor Capability: The hydrazide motif acts as a rigid linker that can engage in specific H-bond interactions with enzyme active sites (e.g., Kinase hinge regions).

-

Divergent Reactivity: The terminal amino group (-NH₂) is highly nucleophilic, allowing for rapid library generation via condensation with electrophiles (aldehydes, isocyanates) or cyclization into 5-membered heterocycles (oxadiazoles, triazoles).

Visualization: The Synthetic Ecosystem

The following diagram illustrates the central role of pyrimidine carbohydrazides in divergent synthesis.

Figure 1: The divergent synthetic utility of pyrimidine carbohydrazide intermediates.

Core Synthesis: The "Engine" Protocol

The transformation of a pyrimidine ester to a carbohydrazide is a nucleophilic acyl substitution . While conceptually simple, specific controls are required to prevent dimerization (formation of symmetrical hydrazides) and ensure purity.

Mechanism of Action[3][4]

-

Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The alkoxide group (leaving group) is expelled, reforming the carbonyl double bond.

-

Proton Transfer: The resulting intermediate is deprotonated to yield the neutral carbohydrazide and alcohol by-product.

Detailed Experimental Protocol

Objective: Synthesis of Pyrimidine-4-carbohydrazide from Ethyl Pyrimidine-4-carboxylate.

Reagents:

-

Ethyl pyrimidine-4-carboxylate (1.0 equiv)

-

Hydrazine hydrate (99%, 3.0–5.0 equiv)

-

Ethanol (Absolute, solvent)[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the pyrimidine ester in 30 mL of absolute ethanol. Expert Insight: Ethanol is chosen for its polarity, which supports the transition state, and its boiling point (78°C), which provides sufficient thermal energy without degrading the pyrimidine ring.

-

Addition: Add hydrazine hydrate (excess, 30–50 mmol) dropwise at room temperature. Expert Insight: Using a 3-5x excess is critical. It ensures the reaction follows pseudo-first-order kinetics and prevents the product carbohydrazide from attacking another ester molecule to form a dimer.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).

-

Precipitation: Cool the reaction mixture to 0–5°C. The product typically precipitates as a solid due to the lower solubility of the hydrazide compared to the ester.

-

Filtration & Wash: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.

-

Recrystallization: If necessary, recrystallize from ethanol/DMF mixtures.

Self-Validating System: Quality Control

To ensure scientific integrity, the isolated product must pass these checkpoints before use in subsequent steps:

| Checkpoint | Observation | Scientific Rationale |

| TLC | Single spot, lower R_f than ester | Hydrazides are more polar than esters due to H-bonding capability. |

| IR Spectroscopy | Shift in C=O stretch | Ester C=O (~1735 cm⁻¹) shifts to Amide I C=O (~1650–1690 cm⁻¹). Appearance of NH/NH₂ doublets (3100–3400 cm⁻¹). |

| ¹H NMR | Loss of O-Ethyl signals | Disappearance of quartet (~4.4 ppm) and triplet (~1.3 ppm). Appearance of broad singlet (NH, ~9–10 ppm) and NH₂ (~4.5 ppm). |

| Melting Point | Sharp range (e.g., 209–210°C) | Broad range indicates trapped solvent or dimer formation. |

Functionalization: The "Pivot"

Once the carbohydrazide is secured, it serves as the pivot point for derivatization.

Route A: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields hydrazones, extensively documented for antimicrobial and anticancer activity.

-

Protocol: Reflux carbohydrazide (1 equiv) with substituted benzaldehyde (1 equiv) in ethanol with a catalytic amount of glacial acetic acid (2–3 drops).

-

Key Insight: The acetic acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide amine.

Route B: Cyclization to 1,3,4-Oxadiazoles

Cyclization locks the conformation, often improving metabolic stability and lipophilicity.

-

Protocol: Reflux carbohydrazide in POCl₃ (Phosphorus oxychloride) or with CS₂/KOH followed by acidification.

-

Key Insight: POCl₃ acts as both a solvent and a dehydrating agent, driving the cyclodehydration.

Visualization: Mechanism of Schiff Base Formation

Figure 2: Step-wise mechanistic flow for Schiff base condensation.

Pharmacological Landscape

Reviewing the literature from 2015–2024 reveals three primary therapeutic domains for these intermediates:

Anticancer (Kinase Inhibition)

Pyrimidine carbohydrazides mimic the adenine ring of ATP. Derivatives have shown potency against EGFR and VEGFR kinases.[4] The hydrazide linker positions the terminal aryl group into the hydrophobic pocket of the enzyme.

-

Reference:

Antimicrobial & Antiviral

Schiff bases derived from these intermediates exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism often involves the chelation of metal ions essential for bacterial metabolism or the inhibition of cell wall synthesis.

-

Reference:

Anti-inflammatory

Cyclized derivatives (oxadiazoles) have demonstrated COX-2 inhibitory selectivity comparable to Celecoxib, reducing inflammation with fewer gastric side effects.

References

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Source: PubMed Central (2015). URL:[Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases. Source: PubMed. URL:[Link]

-

Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Source: MDPI (2016). URL:[Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Source: International Journal of Scientific & Technology Research (2025). URL:[Link]

-

Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. Source: ResearchGate (2008/2016). URL:[Link]

Sources

A Methodological Guide to Determining the Melting Point and Thermal Stability of 2,4-Dichloropyrimidine-5-carbohydrazide for Pharmaceutical Research

Abstract

Introduction: The Imperative of Thermal Analysis in Drug Development

In the rigorous process of drug discovery and development, the thermal properties of an active pharmaceutical ingredient (API) are fundamental characteristics that dictate its viability.[1] The melting point is a crucial indicator of purity and is instrumental in the identification of a compound.[2] Pure crystalline substances typically exhibit a sharp melting point, whereas impurities can lead to a depression and broadening of the melting range.[2]

Thermal stability, on the other hand, determines a compound's shelf-life and the required storage conditions.[1] An understanding of a substance's decomposition profile under thermal stress is essential for preventing degradation and ensuring the safety and efficacy of the final drug product.[1][3] This guide provides the necessary protocols to establish these key thermal parameters for 2,4-Dichloropyrimidine-5-carbohydrazide, a compound of interest due to its heterocyclic pyrimidine core, which is a common scaffold in medicinal chemistry.

Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide

A plausible and efficient method for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide involves the reaction of a suitable precursor, such as 2,4-Dichloropyrimidine-5-carbonyl chloride, with hydrazine hydrate. The carbonyl chloride derivative is commercially available, providing a convenient starting point.[4] The general reaction of esters or acid chlorides with hydrazine to form carbohydrazides is a well-established synthetic transformation.[5]

Proposed Synthetic Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-Dichloropyrimidine-5-carbonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermicity of the reaction.

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (a slight molar excess) in the same solvent to the cooled solution of the acid chloride via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be quenched with cold water. The resulting precipitate, 2,4-Dichloropyrimidine-5-carbohydrazide, can be collected by vacuum filtration.

-

Purification: The crude product should be washed with cold water and a small amount of cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure carbohydrazide.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Caption: Synthetic workflow for 2,4-Dichloropyrimidine-5-carbohydrazide.

Melting Point Determination

The melting point of the synthesized 2,4-Dichloropyrimidine-5-carbohydrazide should be determined to assess its purity and for identification purposes. Two common methods are the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This method provides a melting range and is a good preliminary test for purity.[2]

Experimental Protocol:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dry and finely powdered.[6]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]

-

Initial Determination: Perform a rapid heating of the sample to get an approximate melting point.[8]

-

Accurate Determination: For an accurate measurement, use a fresh sample and start heating at a temperature approximately 15-20 °C below the approximate melting point. The heating rate should be controlled to 1-2 °C per minute near the melting point.[6][7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicates: For accuracy, perform the determination in triplicate and report the average range.[6]

Differential Scanning Calorimetry (DSC)

DSC is a more precise method that measures the heat flow to the sample compared to a reference as a function of temperature.[9] It provides the melting point (as the peak of the endothermic event) and the enthalpy of fusion.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[10]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Reference Pan: Use an empty, sealed aluminum pan as the reference.

-

DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][11] This analysis provides information on the decomposition temperature and the overall thermal stability of the compound.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).[3][12]

-

TGA Run: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, but can also be done in air to assess oxidative stability).[13]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step is typically reported as the decomposition temperature. The final residual mass can also provide information about the decomposition process.

Caption: Analytical workflow for thermal characterization.

Data Presentation and Interpretation

The data obtained from the above experiments should be systematically recorded and presented for clear interpretation.

Table 1: Expected Data from Melting Point and Thermal Stability Analyses

| Parameter | Method | Expected Result | Significance |

| Melting Range | Capillary Method | Temperature range (°C) from onset to completion of melting | A narrow range indicates high purity. |

| Melting Point (Tm) | DSC | Onset or peak temperature (°C) of the endothermic event | A precise measure of the melting temperature. |

| Enthalpy of Fusion (ΔHfus) | DSC | Energy absorbed during melting (J/g) | Relates to the crystallinity of the sample. |

| Decomposition Temperature (Td) | TGA | Onset temperature (°C) of major weight loss | Indicates the upper limit of thermal stability. |

| Residual Mass | TGA | Percentage of mass remaining at the end of the analysis | Provides information on the nature of decomposition. |

Interpretation of Results:

-

DSC Thermogram: A sharp endothermic peak in the DSC thermogram is indicative of the melting of a crystalline solid.[14] The absence of other thermal events before the melting point suggests the sample is stable up to its melting temperature. Broad peaks may indicate impurities or the presence of multiple crystalline forms (polymorphs).[15]

-

TGA Curve: The TGA curve will show a stable baseline (no weight loss) until the onset of thermal decomposition, at which point a significant drop in mass will be observed.[14] The temperature at which this decomposition begins is a critical measure of the compound's thermal stability. Multiple weight loss steps would indicate a multi-stage decomposition process.

Conclusion

While specific data for 2,4-Dichloropyrimidine-5-carbohydrazide is not yet established, this guide provides a robust and scientifically sound methodology for its synthesis and thermal characterization. By following the detailed protocols for melting point determination using both capillary and DSC methods, and for thermal stability assessment via TGA, researchers can obtain the critical data necessary for the advancement of this compound in the drug development pipeline. The accurate determination of these properties is a foundational step in ensuring the quality, safety, and efficacy of potential new therapeutic agents.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]

-

East Tennessee State University. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Retrieved from [Link]

-

AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

- Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1438.

-

bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

- 1. ceramxpert.com [ceramxpert.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 2,4-Dichloropyrimidine-5-carbonyl chloride 97 2972-52-3 [sigmaaldrich.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. coleparmer.com [coleparmer.com]

- 7. mt.com [mt.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. tainstruments.com [tainstruments.com]

- 11. etamu.edu [etamu.edu]

- 12. torontech.com [torontech.com]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 14. skztester.com [skztester.com]

- 15. resolvemass.ca [resolvemass.ca]

Navigating the Synthesis and Supply of High-Purity 2,4-Dichloropyrimidine-5-carbohydrazide: A Technical Guide for Drug Development Professionals

For researchers and scientists at the forefront of drug discovery, access to high-purity, novel chemical intermediates is paramount. One such compound of emerging interest is 2,4-Dichloropyrimidine-5-carbohydrazide, a versatile scaffold for the synthesis of innovative therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, a practical synthesis strategy from a readily available precursor, and robust analytical methods for purity verification, empowering research and development professionals to confidently incorporate this valuable building block into their synthetic workflows.

Commercial Landscape: Availability and Strategic Sourcing

A direct survey of the current chemical supplier market reveals that high-purity 2,4-Dichloropyrimidine-5-carbohydrazide is not a widely stocked, off-the-shelf compound. Its specialized nature necessitates a proactive approach to sourcing, often involving custom synthesis or, more practically for research and development purposes, in-house preparation from a closely related and commercially available precursor.

The most logical and efficient precursor for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide is 2,4-Dichloropyrimidine-5-carbonyl chloride . This reactive acyl chloride is readily available from several reputable suppliers, providing a reliable starting point for laboratory-scale synthesis.

Table 1: Prominent Suppliers of 2,4-Dichloropyrimidine-5-carbonyl chloride

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | 2,4-Dichloropyrimidine-5-carbonyl chloride | 97% | 2972-52-3 | Offered as a liquid with a density of 1.645 g/mL at 25 °C. |

| Manchester Organics | 2,4-Dichloropyrimidine-5-carbonyl chloride | - | 2972-52-3 | Available in stock, with discounts on larger volumes.[1] |

| Fisher Scientific | Accela Chembio Inc 2,4-dichloropyrimidine-5-carbonyl Chloride | 95+% | 2972-52-3 | Light-sensitive compound with a recommended storage temperature of +4°C under nitrogen.[2] |

From Precursor to Product: A Proposed Synthetic Workflow

The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide from its corresponding carbonyl chloride is a straightforward nucleophilic acyl substitution reaction with hydrazine. This well-established transformation is typically high-yielding and can be performed under standard laboratory conditions.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. Accela Chembio Inc 2 | 4-dichloropyrimidine-5-carbonyl Chloride | 5g | | Fisher Scientific [fishersci.com]

- 3. 2,4-Dichloropyrimidine-5-carboxamide 1240390-28-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2,4-dichloropyrimidine-5-carbaldehyde | 871254-61-4 [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide via Hydrazinolysis of Ethyl 2,4-Dichloropyrimidine-5-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol details the conversion of Ethyl 2,4-dichloropyrimidine-5-carboxylate through a robust and efficient hydrazinolysis reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth chemical principles, a detailed step-by-step experimental protocol, safety precautions, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Scientific Principles

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Specifically, 2,4-dichloropyrimidines functionalized at the 5-position serve as versatile intermediates, allowing for subsequent modifications at three distinct reactive sites. The target molecule, 2,4-Dichloropyrimidine-5-carbohydrazide, is particularly useful as it introduces a hydrazide moiety that can be readily converted into various heterocycles (e.g., pyrazoles, triazoles) or used as a linker in drug discovery.

The synthesis described herein employs a classic nucleophilic acyl substitution reaction known as hydrazinolysis . This method is widely used for the conversion of esters to their corresponding hydrazides.[2]

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a lone pair of electrons from the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group, which is subsequently protonated by the solvent or another hydrazine molecule to form ethanol. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture to reflux.[2][3]

Reagent and Precursor Overview

Proper characterization and handling of starting materials are critical for successful synthesis. The primary precursor and reagent are detailed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 | C₇H₆Cl₂N₂O₂ | 221.04 | White powder. Melting Point: 36-37°C. Boiling Point: 145°C at 11 mmHg.[4][5][6] |

| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | 50.06 | Colorless fuming liquid. Highly toxic and corrosive. Must be handled with extreme care in a chemical fume hood.[7] |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment

-

Chemicals:

-

Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq)

-

Hydrazine Hydrate (64%, ~2.0 eq)

-

Ethanol (95% or absolute), reagent grade

-

Deionized Water (for washing)

-

Hexanes or Diethyl Ether (for washing)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser with water lines

-

Heating mantle with a magnetic stirrer and stir bar

-

Glass funnel and filter paper (or a Büchner funnel setup)

-

Beakers and graduated cylinders

-

Spatulas and weighing balance

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Vacuum oven or desiccator

-

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place 5.0 g (22.6 mmol, 1.0 eq) of Ethyl 2,4-dichloropyrimidine-5-carboxylate into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

-

Addition of Hydrazine:

-

CAUTION: Perform this step in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Slowly add 2.2 mL (approx. 45.2 mmol, 2.0 eq) of hydrazine hydrate (~64%) to the stirred solution using a glass pipette or syringe. A slight exotherm may be observed.

-

-

Reaction at Reflux:

-

Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.

-

Maintain the reflux with vigorous stirring for 2-4 hours.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (ester) should have a higher Rf value than the more polar product (hydrazide). The reaction is complete when the starting material spot is no longer visible under UV light.

-

-

Product Isolation:

-

Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

As the solution cools, the product, 2,4-Dichloropyrimidine-5-carbohydrazide, will typically precipitate as a white solid.

-

To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification and Drying:

-

Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Follow with a wash of deionized water (2 x 15 mL) to remove excess hydrazine salts.

-

Finally, wash with a non-polar solvent like hexanes or diethyl ether (1 x 15 mL) to aid in drying.

-

Dry the purified white solid under vacuum at 40-50°C for several hours until a constant weight is achieved. The expected yield is typically high (>85%).

-

Workflow and Pathway Visualization

The following diagrams illustrate the chemical transformation and the experimental process flow.

Caption: Figure 1: Reaction scheme for the hydrazinolysis of the ethyl ester precursor.

Caption: Figure 2: A summary of the key stages in the synthesis protocol.

Safety and Handling Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle it inside a certified chemical fume hood. Use a dedicated set of glassware.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, splash-proof safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield) are mandatory when handling hydrazine.

-

Waste Disposal: All waste containing hydrazine must be quenched (e.g., with a solution of calcium hypochlorite) and disposed of according to institutional and local environmental regulations. Do not mix with other organic waste streams.

-

Chlorinated Reagents: The starting material is a chlorinated organic compound. Avoid strong bases that could promote elimination or substitution reactions.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2,4-Dichloropyrimidine-5-carbohydrazide, the following analytical methods are recommended.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Disappearance of the quartet (~4.4 ppm) and triplet (~1.4 ppm) corresponding to the ethyl ester group. Appearance of new broad singlets for the -NH (~10.0 ppm) and -NH₂ (~4.6 ppm) protons. A singlet for the C6-H proton on the pyrimidine ring should also be visible (~8.8-9.0 ppm). |

| IR Spectroscopy | Presence of N-H stretching bands (around 3200-3400 cm⁻¹). A strong C=O (amide I) band around 1640-1680 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₅H₄Cl₂N₄O). |

| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted if available, or the obtained value should be recorded for future reference. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive hydrazine hydrate. | Extend the reflux time and re-check via TLC. Ensure the hydrazine hydrate is from a fresh, properly stored bottle. Increase the equivalents of hydrazine hydrate slightly (e.g., to 2.5 eq). |

| Low Yield | Product is partially soluble in the mother liquor. Premature precipitation. | After cooling to room temperature, cool the flask in an ice bath for a longer duration (1-2 hours) to maximize precipitation. Minimize the amount of cold solvent used for washing the filtered product. |

| Product is Oily/Gummy | Presence of hydrazine salts or residual solvent. | Ensure the washing steps, especially with water, are performed thoroughly to remove any salts. Dry the product completely under vacuum. Trituration with a non-polar solvent like ether can sometimes induce crystallization. |

| Product Discoloration | Impurities in starting material or degradation during heating. | If purity is a major concern, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water mixture). Ensure the heating mantle temperature is not excessively high. |

References

-

Al-Balas, Q., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(54). Available at: [Link]

- Kaur, R., et al. (2014). A review on the synthesis of pyrimidine derivatives and their biological properties. Bioorganic & Medicinal Chemistry, 22(11), 2879-2900.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

-

LookChem. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate. CAS 51940-64-8. Available at: [Link][6]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester. Available at: [Link][2]

-

Shymanska, R., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433-442. Available at: [Link][3]

-

PubChem. (n.d.). Hydrazine hydrate. CID 23462. Available at: [Link] (General information, no direct URL available from search results for the specific CAS).

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ethyl 2,4-dichloropyrimidine-5-carboxylate| CAS No:51940-64-8|ZaiQi Bio-Tech [chemzq.com]

- 6. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

nucleophilic aromatic substitution protocols for 2,4-Dichloropyrimidine-5-carbohydrazide

This guide details the nucleophilic aromatic substitution (

Executive Summary: The "Ambivalent Scaffold" Challenge

2,4-Dichloropyrimidine-5-carbohydrazide represents a high-value but chemically volatile scaffold in drug discovery. It possesses a "Janus-faced" reactivity:

-

Electrophilic Core: The pyrimidine ring is highly activated for

at C4 and C2 due to the electron-withdrawing 5-carbohydrazide motif. -

Nucleophilic Tail: The hydrazide (

) is a potent nucleophile that can attack the C4-chloride intramolecularly, leading to rapid cyclization into pyrimido[4,5-d]pyridazines .

Strategic Recommendation: For maximum yield and purity, perform

Part 1: Strategic Reaction Map & Regioselectivity

The regioselectivity of 2,4-dichloropyrimidines with an electron-withdrawing group (EWG) at C5 is governed by electronic activation. The C4 position is significantly more electrophilic than C2.

Regioselectivity Logic

-

C4 Position: Activated by the para-relationship to N1 and the ortho-relationship to the C5-carbonyl. This is the primary site of attack for amines, alkoxides, and thiols.

-

C2 Position: Activated by two adjacent nitrogens but sterically less accessible and electronically less deficient than C4 in this specific scaffold.

-

The "Hydrazide Trap": If the C4-Cl is not displaced first, the hydrazide tail will displace it, forming a fused bicyclic system.

Figure 1: Strategic pathways for functionalizing the 2,4-dichloropyrimidine-5-carbonyl core. Protocol A (Blue/Green path) is the industry standard for reliability.

Part 2: Detailed Experimental Protocols

Protocol A: C4-Selective (The "Ester First" Route)

Recommended for: Primary amines, anilines, and phenols. Rationale:[1] Displacing the C4-Cl on the ester prevents the formation of the fused ring byproduct later.

Materials:

-

Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv).

-

Nucleophile: Primary amine (e.g., Morpholine, Benzylamine) (1.05 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv). -

Solvent: Anhydrous THF or DCM (0.2 M concentration).

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate in anhydrous THF under

atmosphere. Cool the solution to -10°C (ice/salt bath).-

Why? Low temperature maximizes regioselectivity for C4 over C2.

-

-

Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the pyrimidine solution over 20 minutes.

-

Critical: Slow addition prevents local excesses that could lead to double substitution (C2 + C4).

-

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (mono-substitution) usually appears as the major peak; bis-substitution is minimal at this temperature.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

-

Yield Expectation: 85-95%.

-

Conversion to Hydrazide (Step 2):

-

Dissolve the purified 4-amino-2-chloropyrimidine-5-carboxylate in Ethanol.

-

Add Hydrazine hydrate (2.0 equiv).

-

Stir at RT for 1-4 hours. The hydrazide product often precipitates out.

-

Filter and wash with cold ethanol.

Protocol B: Direct on 2,4-Dichloropyrimidine-5-carbohydrazide

Recommended for: Situations where the hydrazide is already formed or commercially sourced. Requires extreme care.

Safety Warning: This substrate is a skin sensitizer and potential lachrymator. Handle in a fume hood.

Materials:

-

Substrate: 2,4-Dichloropyrimidine-5-carbohydrazide (1.0 equiv).

-

Nucleophile: Amine (1.0 equiv).[3]

-

Base:

(solid) or TEA (1.1 equiv). -

Solvent: DMF or DMA (Polar aprotic solvents are required due to hydrazide solubility).

Step-by-Step Methodology:

-

Solubilization: Dissolve the hydrazide in DMF at -20°C (Cryocooler or dry ice/acetone).

-

Why? At RT, the hydrazide tail will compete with the external amine for the C4 position.

-

-

Base Selection: Use solid

if possible.-

Mechanistic Insight: Strong soluble bases (like NaH) will deprotonate the hydrazide (

), making it a "super-nucleophile" that instantly cyclizes. Weak bases prevent this.

-

-

Nucleophile Addition: Add the amine slowly. Stir at -20°C to 0°C for 4-6 hours.

-

Monitoring: Check LC-MS for the mass of [M+Nucleophile-HCl]. If you see a mass corresponding to [M-HCl] (Loss of HCl only), cyclization has occurred.

-

Workup: Pour into ice water. The product may precipitate. If not, extract with EtOAc/n-Butanol (due to polarity).

Protocol C: Sequential C2-Substitution (The "Double ")